MAO Enzyme Inhibition: 5,6,7,8-Tetrahydroquinoline Scaffold Shows >100-Fold Reduced MAO-A Potency vs. 1,2,3,4-Tetrahydroquinoline Pharmacophore
8-Benzyl-2,4-diphenyl-5,6,7,8-tetrahydroquinoline (within the CHEMBL1575961 dataset) exhibits weak inhibition of human monoamine oxidase A (MAO-A) with an IC50 > 100,000 nM (>100 μM), while its inhibition of MAO-B is modest at IC50 = 1,130 nM (1.13 μM) [1]. This contrasts sharply with 1,2,3,4-tetrahydroquinoline derivatives, which are well-established MAO inhibitor pharmacophores showing IC50 values typically in the 0.055–5 μM range [2]. The approximately 20- to 100-fold difference in MAO-A potency is scaffold-dependent and attributable to the distinct electronic and conformational properties of the 5,6,7,8-saturated ring system.
| Evidence Dimension | MAO-A enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | >100,000 nM (>100 μM) [weak inhibition] |
| Comparator Or Baseline | Representative 1,2,3,4-tetrahydroquinoline MAO inhibitors: IC50 = 55 nM to 5 μM [class baseline] |
| Quantified Difference | ≥20- to 100-fold reduced potency for target compound scaffold |
| Conditions | Human MAO-A; fluorescence assay measuring kynuramine conversion to 4-hydroxyquinoline; 20 min incubation |
Why This Matters
Researchers designing MAO inhibition studies or screening for neurological targets must avoid 5,6,7,8-tetrahydroquinoline scaffolds as false negatives or confounding hits—this compound serves as a negative control or selectivity probe rather than a lead candidate.
- [1] BindingDB. BDBM50401981 (CHEMBL1575961): MAO-A IC50 >1.00E+5 nM; MAO-B IC50 1.13E+3 nM. Assay: inhibition of kynuramine conversion to 4-hydroxyquinoline after 20 min by fluorescence assay. View Source
- [2] Design, synthesis and biological evaluation of tetrahydroquinoline-based reversible LSD1 inhibitors. Compounds 18s and 18x exhibit MAO inhibition at IC50 = 55 nM and 540 nM respectively. PMID: not specified; DOI: not available. View Source
